molecular formula C20H38O7 B12691926 6-Lauroyl ethyl glucoside CAS No. 124285-43-4

6-Lauroyl ethyl glucoside

Cat. No.: B12691926
CAS No.: 124285-43-4
M. Wt: 390.5 g/mol
InChI Key: WEZXKKHKDWFRHC-FIBJEGPVSA-N
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Description

6-Lauroyl ethyl glucoside: is a chemical compound with the molecular formula C₂₀H₃₈O₇ . It is a type of glucoside, which is a compound derived from glucose by replacing the hydroxyl group with another group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Lauroyl ethyl glucoside can be synthesized through a lipase-catalyzed esterification process. This involves the reaction of glucose with lauric acid in the presence of an enzyme catalyst. The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Lauroyl ethyl glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted glucosides .

Mechanism of Action

The mechanism of action of 6-lauroyl ethyl glucoside involves its interaction with lipid bilayers and proteins. It can insert itself into lipid bilayers, disrupting their structure and increasing membrane permeability. This property makes it useful in drug delivery applications, as it can enhance the uptake of drugs by cells .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-lauroyl ethyl glucoside is unique due to its specific chain length and ethyl group, which confer distinct surfactant properties. It has a balanced hydrophilic-lipophilic nature, making it particularly effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .

Properties

CAS No.

124285-43-4

Molecular Formula

C20H38O7

Molecular Weight

390.5 g/mol

IUPAC Name

[(2R,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate

InChI

InChI=1S/C20H38O7/c1-3-5-6-7-8-9-10-11-12-13-16(21)26-14-15-17(22)18(23)19(24)20(27-15)25-4-2/h15,17-20,22-24H,3-14H2,1-2H3/t15-,17-,18+,19-,20?/m1/s1

InChI Key

WEZXKKHKDWFRHC-FIBJEGPVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC)O)O)O

Origin of Product

United States

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